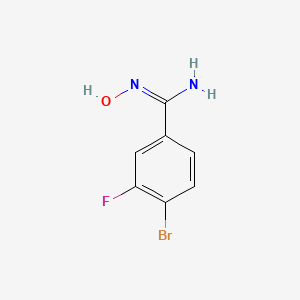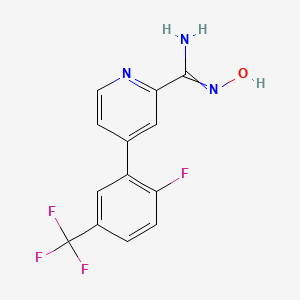
sodium;3-formyl-4-hydroxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzoyl chloride and 2-(1,2,4-triazol-1-yl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,5-difluorobenzoyl chloride is added dropwise to a solution of 2-(1,2,4-triazol-1-yl)aniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Automation and optimization of reaction conditions, such as temperature control and solvent recycling, would be implemented to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring.
Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various nucleophiles replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the amide group.
Aplicaciones Científicas De Investigación
2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for such activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of triazole-containing compounds with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism by which 2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide: Similar structure but with fluorine atoms at different positions.
2,5-Difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide is unique due to the specific positioning of the fluorine atoms and the triazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,7aS)-5-(4-fluorophenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053492.png)
![(3aR,7aS)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053499.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053504.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053507.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxypropan-2-yl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053523.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053526.png)
![rac-N,N'-((3aR,4S,7R,7aS)-5-(benzamidomethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053531.png)
![rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)





![3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,6-dihydropyrimidin-2-one](/img/structure/B8053600.png)
